![molecular formula C9H8O B1315258 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde CAS No. 78926-35-9](/img/structure/B1315258.png)

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde

説明

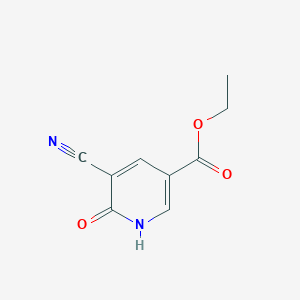

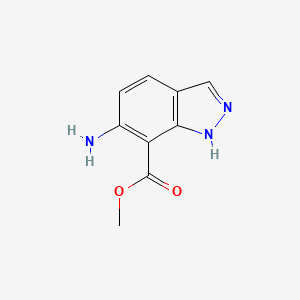

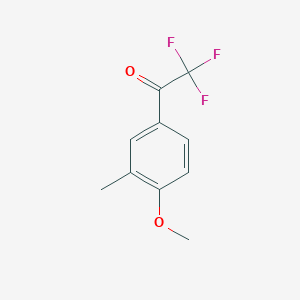

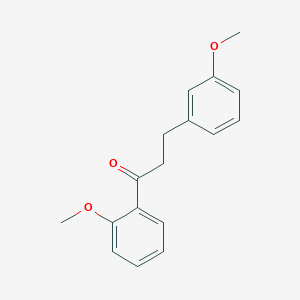

“Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde” is a chemical compound. The name suggests that it is a derivative of “Bicyclo[4.2.0]octa-1,3,5-triene”, with a carbaldehyde functional group attached at the 7th position .

Molecular Structure Analysis

The structure of “Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde” can be inferred from its name. It is a bicyclic compound with a three-membered ring fused to a five-membered ring. The carbaldehyde group (-CHO) is attached at the 7th position .科学的研究の応用

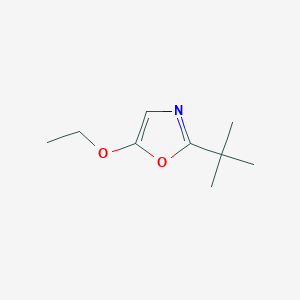

Catalyst Preparation in Chemical Science

- Summary : Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde is used in the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalysed by a rhodium (I) complex .

- Methods : This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

- Results : The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which is suggested to interconvert between mer- and fac-coordination modes to fulfil the orthogonal mechanistic demands of the two transformations .

Thermochemistry Research

- Summary : Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde is studied for its thermochemical properties .

- Methods : The thermochemical data is compiled by the U.S. Secretary of Commerce on behalf of the U.S.A .

- Results : The gas phase thermochemistry data and phase change data are provided .

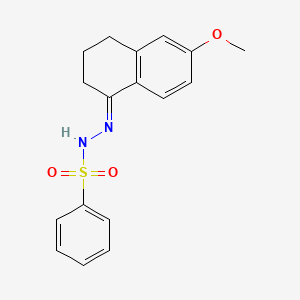

Antibacterial and Anticancer Agents

- Summary : Derivatives of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde are studied as promising class of antibacterial and anticancer agents .

- Methods : The studies provided evidence that 7 - (1-isobutyl-1 H -imidazo [4,5- c ]quinolin-4-yl)-7-azabicyclo [4.2.0]octa-1,3,5-trien-8-one (8a – f) derivatives are a promising class of antibacterial and anticancer agents .

- Results : The results of these studies provided evidence that these derivatives are a promising class of antibacterial and anticancer agents .

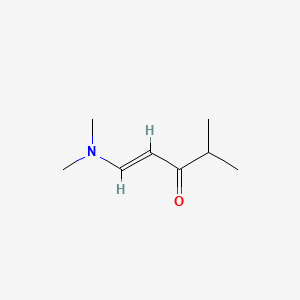

Creation of Photo and Thermopolymerizable Composites

- Summary : Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde is used in the synthesis of a new compound that includes benzocyclobuten-3-yl and vinylbenzene moieties .

- Methods : The synthesis of a new bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane (BCB-KS) that include benzocyclobuten-3-yl and vinylbenzene moieties is presented .

- Results : This compound may be of interest in the creation of photo and thermopolymerizable composites and used in synthetic processes as an intermediate compound .

Synthesis of New Compounds in Industrial Chemistry

- Summary : Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde is used in the synthesis of new compounds that include benzocyclobuten-3-yl and vinylbenzene moieties .

- Methods : The synthesis of a new compound is presented, which is created via a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene .

- Results : The structure of the product was determined using 1H- and 13C-NMR and HRMS . This compound may be of interest in the creation of photo and thermopolymerizable composites and used in synthetic processes as an intermediate compound .

Creation of Enhanced Adhesion Agents

- Summary : Derivatives of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde are known as coupling agents for enhanced adhesion .

- Methods : These derivatives increase mechanical and dielectric properties of composites, improve dispersion of pigments and industrial minerals, provide crosslinking, immobilize catalysts, and bind biomaterials .

- Results : Many companies are developing silane- and siloxane-based photo or thermo curable materials for electronics .

特性

IUPAC Name |

bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,6,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGLJCIYRHLVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506101 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |

CAS RN |

78926-35-9 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。